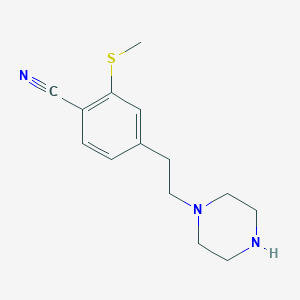
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a methylthio group and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the methylthio group.
Piperazine Addition: Attachment of the piperazine moiety to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(Piperazin-1-yl)benzonitrile: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile: Contains a phenylsulfonyl group, which may confer different properties compared to the methylthio group.
Uniqueness
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to the presence of both the methylthio and piperazine groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C14H19N3S |
|---|---|
分子量 |
261.39 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile |
InChI |
InChI=1S/C14H19N3S/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3 |
InChI 键 |
VGFMACKERBURQC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1)CCN2CCNCC2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
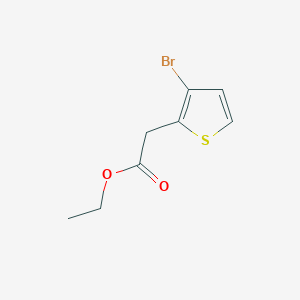
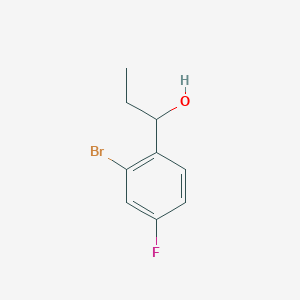
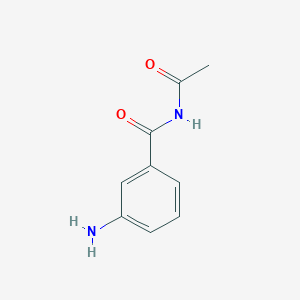
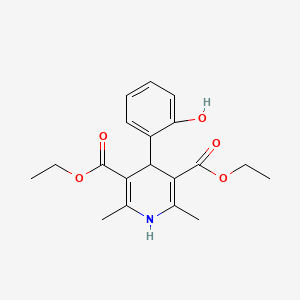
![1-Chloro-5-fluoro-4-isothiocyanato-2-[(propan-2-yl)oxy]benzene](/img/structure/B8612324.png)
![N-(4-Methylphenyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8612333.png)
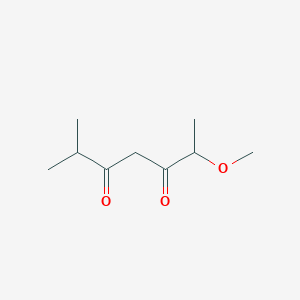
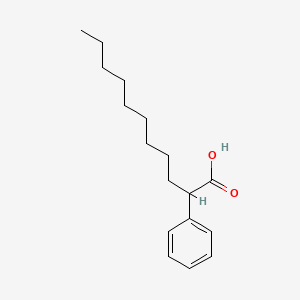
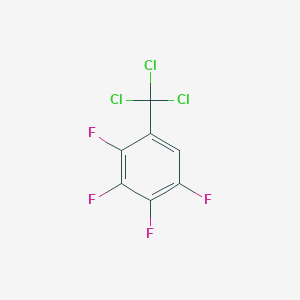
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione](/img/structure/B8612364.png)
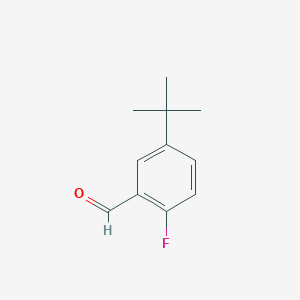
![({4-[(3-Fluorophenyl)methoxy]phenyl}ethynyl)(trimethyl)silane](/img/structure/B8612375.png)
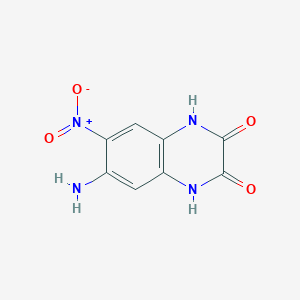
![5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8612412.png)
